
ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate is a heterocyclic compound that features both pyrazine and imidazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate typically involves the formation of the imidazole ring followed by the introduction of the pyrazine moiety. One common method involves the reaction of 2-bromoethyl carbamate with pyrazin-2-yl imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyrazine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyrazine or imidazole derivatives.
Scientific Research Applications
Ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: It is used in research to study its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The pyrazine and imidazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-pyridylacetate): This compound features a pyridine ring instead of a pyrazine ring and has different biological activities.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring and amide functionality, offering different reactivity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds contain an imidazo[1,2-a]pyridine core and exhibit distinct chemical properties.
Uniqueness
Ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate is unique due to the presence of both pyrazine and imidazole rings, which confer specific reactivity and potential biological activities. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-19-12(18)16-6-8-17-7-5-15-11(17)10-9-13-3-4-14-10/h3-5,7,9H,2,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHULLDITYEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CN=C1C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea](/img/structure/B2579732.png)
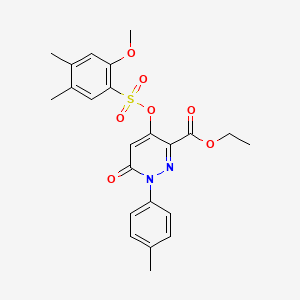
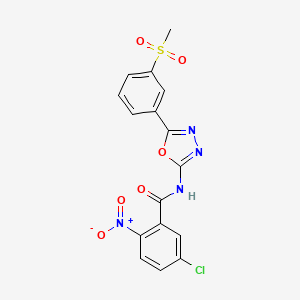

![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579738.png)
![Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B2579739.png)
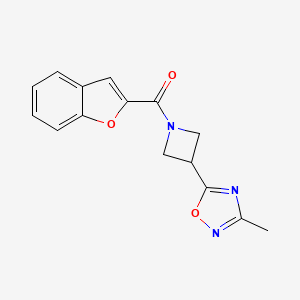
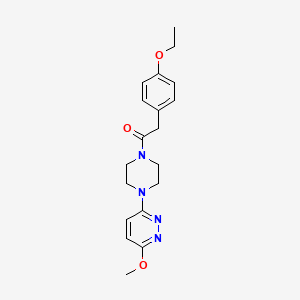
![5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide](/img/structure/B2579743.png)
![[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid](/img/structure/B2579744.png)
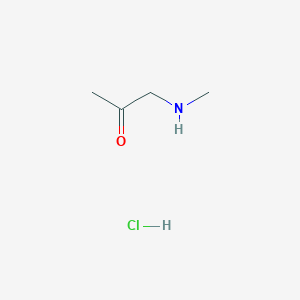
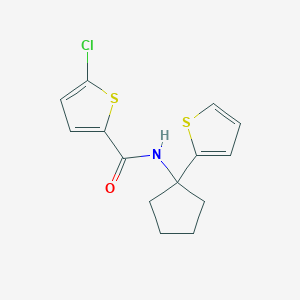
![2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2579749.png)

